molecular formula C18H24N2O6S2 B12588113 3'-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine CAS No. 647852-38-8

3'-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine

Cat. No.: B12588113
CAS No.: 647852-38-8
M. Wt: 428.5 g/mol
InChI Key: SZVWSNZJZQYYQF-RRFJBIMHSA-N
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Description

3’-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine is a synthetic nucleoside analog This compound is characterized by the presence of an acetyl group at the 3’ position, a tert-butyldisulfanyl group attached to a prop-1-yn-1-yl chain at the 5’ position, and a deoxyuridine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine typically involves multiple steps:

    Starting Material: The synthesis begins with commercially available 2’-deoxyuridine.

    Acetylation: The 3’-hydroxyl group of 2’-deoxyuridine is acetylated using acetic anhydride in the presence of a base such as pyridine.

    Introduction of the Prop-1-yn-1-yl Chain: The 5’ position is modified by introducing a prop-1-yn-1-yl chain through a Sonogashira coupling reaction. This involves the use of a palladium catalyst and a copper co-catalyst.

    Disulfide Formation: The tert-butyldisulfanyl group is introduced by reacting the alkyne with tert-butyl disulfide in the presence of a suitable base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3’-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine can undergo various types of chemical reactions:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: DTT or TCEP are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various nucleoside analogs with different functional groups at the 3’ position.

Scientific Research Applications

3’-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.

    Biology: Studied for its potential role in modifying nucleic acids and influencing biological processes.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The disulfide bond may also play a role in redox reactions within the cell, potentially affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxyuridine: The parent compound without the acetyl and disulfanyl modifications.

    5-Iodo-2’-deoxyuridine: A nucleoside analog with an iodine atom at the 5’ position.

    3’-Azido-3’-deoxythymidine (AZT): A nucleoside analog used as an antiretroviral medication.

Uniqueness

3’-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine is unique due to the presence of both the acetyl and disulfanyl groups, which confer distinct chemical and biological properties. These modifications can influence the compound’s reactivity, stability, and interactions with biological molecules, making it a valuable tool in various research applications.

Properties

CAS No.

647852-38-8

Molecular Formula

C18H24N2O6S2

Molecular Weight

428.5 g/mol

IUPAC Name

[(2R,3S,5R)-5-[5-[3-(tert-butyldisulfanyl)prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-2-(hydroxymethyl)oxolan-3-yl] acetate

InChI

InChI=1S/C18H24N2O6S2/c1-11(22)25-13-8-15(26-14(13)10-21)20-9-12(16(23)19-17(20)24)6-5-7-27-28-18(2,3)4/h9,13-15,21H,7-8,10H2,1-4H3,(H,19,23,24)/t13-,14+,15+/m0/s1

InChI Key

SZVWSNZJZQYYQF-RRFJBIMHSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C#CCSSC(C)(C)C

Canonical SMILES

CC(=O)OC1CC(OC1CO)N2C=C(C(=O)NC2=O)C#CCSSC(C)(C)C

Origin of Product

United States

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